Boc-3-trifluoromethyl-D-homophenylalanine
CAS No.: 1260589-08-9
Cat. No.: VC11705257
Molecular Formula: C16H20F3NO4
Molecular Weight: 347.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260589-08-9 |
|---|---|
| Molecular Formula | C16H20F3NO4 |
| Molecular Weight | 347.33 g/mol |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid |
| Standard InChI | InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)8-7-10-5-4-6-11(9-10)16(17,18)19/h4-6,9,12H,7-8H2,1-3H3,(H,20,23)(H,21,22)/t12-/m1/s1 |
| Standard InChI Key | AILCRXQIDUAVMW-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Boc-3-trifluoromethyl-D-homophenylalanine (CAS: 1260589-08-9) belongs to the homophenylalanine family, distinguished by an additional methylene group compared to phenylalanine. The Boc group protects the amino functionality during synthetic processes, while the trifluoromethyl group augments lipophilicity and metabolic resistance.
Molecular Characteristics
The compound’s molecular formula is C₁₆H₂₀F₃NO₄, with a molecular weight of 371.33 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 135–138°C |
| Boiling Point | 423.2±45.0°C (at 760 mmHg) |
| Density | 1.3±0.1 g/cm³ |
| Flash Point | 209.7±28.7°C |
| Optical Rotation ([α]D) | -6.3±1° (C=1 in MeOH) |
These properties derive from its fluorinated aromatic system and Boc protection, which collectively reduce polarity and enhance thermal stability .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and Boc carbonyl (δ ~155 ppm in ¹³C NMR). Mass spectrometry confirms the molecular ion peak at m/z 371.12 (M+H⁺).
Synthesis and Industrial Production
The synthesis of Boc-3-trifluoromethyl-D-homophenylalanine involves multi-step organic reactions, optimized for scalability and purity.
Key Synthetic Steps
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Homophenylalanine Preparation: Starting from L-homophenylalanine, a resolution process isolates the D-enantiomer using chiral auxiliaries.
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Trifluoromethylation: Electrophilic aromatic substitution introduces the -CF₃ group at the 3-position via Ullmann-type coupling with CuI catalysis.
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Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding the final product .
Industrial-scale production employs continuous flow reactors to enhance yield (≥85%) and reduce reaction times.
Applications in Pharmaceutical and Material Sciences
Boc-3-trifluoromethyl-D-homophenylalanine’s applications span diverse fields due to its structural versatility.
Peptide Therapeutics
Incorporating this amino acid into peptides improves protease resistance and membrane permeability. For example, it has been used in:
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DPP-IV Inhibitors: Analogues targeting dipeptidyl peptidase-IV show enhanced half-lives in preclinical diabetes models.
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Antimicrobial Peptides: Fluorinated variants exhibit increased efficacy against Gram-negative pathogens .
Material Science
The compound’s thermal stability (decomposition temperature >200°C) facilitates its integration into high-performance polymers. Polyamides containing this monomer demonstrate 30% higher tensile strength than non-fluorinated counterparts .
Comparative Analysis with Structural Analogues
The trifluoromethyl group’s impact becomes evident when comparing Boc-3-trifluoromethyl-D-homophenylalanine to related compounds:
| Compound | Structural Feature | LogP | Bioactivity |
|---|---|---|---|
| Boc-D-homophenylalanine | No -CF₃ | 2.1 | Moderate enzyme inhibition |
| Boc-3-CF₃-L-phenylalanine | L-configuration | 3.5 | Reduced metabolic stability |
| Boc-3-CF₃-D-homophenylalanine | D-configuration, -CF₃ | 3.8 | Enhanced receptor binding |
The D-configuration and extended side chain optimize spatial interactions with biological targets, while the -CF₃ group increases hydrophobicity .
Recent Research Advancements
Recent studies (2024–2025) highlight novel applications:
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